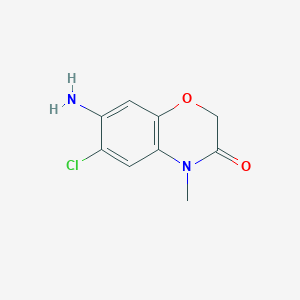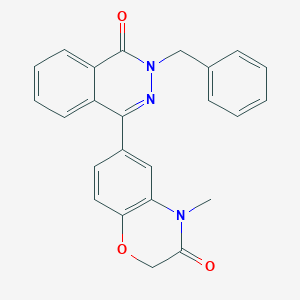![molecular formula C11H9N5OS B304719 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B304719.png)
5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. This compound is also referred to as 4-thioxo-1,2,3,4,6,7-hexahydro-5H-pyrazolo[3,4-d]pyrimidin-5-amine and has a molecular formula of C12H10N6S.
Mécanisme D'action
The mechanism of action of 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, research has shown that it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
Research has shown that 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one has various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also induces apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been found to have antioxidant properties, reducing oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its potential as a new drug candidate. Its anti-inflammatory, analgesic, and antitumor properties make it a promising compound for drug development. However, its limitations include its low solubility in water and its potential toxicity, which requires further investigation.
Orientations Futures
There are several future directions for research on 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one. One direction is to investigate its potential as a new drug candidate for the treatment of inflammatory diseases and cancer. Another direction is to explore its mechanism of action in more detail, particularly its interaction with COX-2 and topoisomerase II. Additionally, further research is needed to investigate its potential toxicity and to develop methods for improving its solubility in water.
Conclusion
In conclusion, 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. Its anti-inflammatory, analgesic, and antitumor properties make it a promising candidate for drug development. However, further research is needed to investigate its mechanism of action, potential toxicity, and solubility in water.
Méthodes De Synthèse
The synthesis of 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one is achieved through the reaction of 5-amino-1-phenylpyrazole-4-carboxylic acid with thiosemicarbazide in the presence of a suitable catalyst. The resulting product is then treated with acetic anhydride to produce the final compound.
Applications De Recherche Scientifique
Research on 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one has shown its potential applications in various fields. In pharmacology, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In addition, it has been shown to have antitumor activity, making it a potential candidate for cancer treatment.
Propriétés
Nom du produit |
5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one |
|---|---|
Formule moléculaire |
C11H9N5OS |
Poids moléculaire |
259.29 g/mol |
Nom IUPAC |
5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H9N5OS/c12-15-10(17)8-6-13-16(9(8)14-11(15)18)7-4-2-1-3-5-7/h1-6,13H,12H2 |
Clé InChI |
LYVZYYFODMEYBK-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C3=NC(=S)N(C(=O)C3=CN2)N |
SMILES |
C1=CC=C(C=C1)N2C3=NC(=S)N(C(=O)C3=CN2)N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=NC(=S)N(C(=O)C3=CN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)

![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)



![1,4-Dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinoxaline-8-sulfonamide](/img/structure/B304655.png)
![8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one](/img/structure/B304657.png)

![4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304661.png)
![3-[2-(Benzenesulfonyl)acetyl]chromen-2-one](/img/structure/B304663.png)
